molecular formula C7H8FNO B1436659 5-Fluoro-2-methoxy-3-methylpyridine CAS No. 884494-89-7

5-Fluoro-2-methoxy-3-methylpyridine

Cat. No.: B1436659
CAS No.: 884494-89-7
M. Wt: 141.14 g/mol
InChI Key: WRCHFELOVFKOBX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-methylpyridine: is a fluorinated pyridine derivative with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-methylpyridine typically involves the fluorination of 2-amino-3-methylpyridine followed by methoxylation. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is diazotized and then treated with fluoroboric acid to introduce the fluorine atom . The resulting 2-fluoro-3-methylpyridine is then subjected to methoxylation using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic methods can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridinecarboxaldehydes or pyridinecarboxylic acids.

    Reduction Products: Piperidine derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-3-methylpyridine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The methoxy and methyl groups can also affect the compound’s lipophilicity and overall pharmacokinetic profile .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-methoxy-3-methylpyridine is unique due to the combination of fluorine, methoxy, and methyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCHFELOVFKOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654220
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-89-7
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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